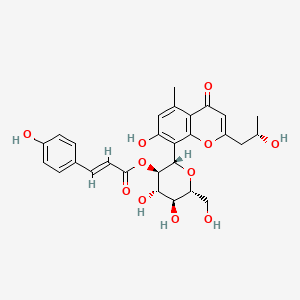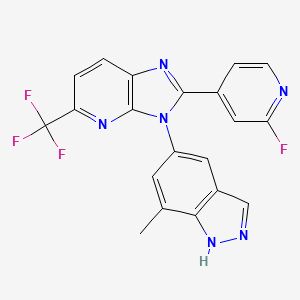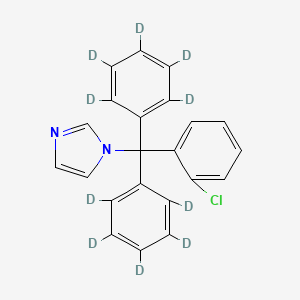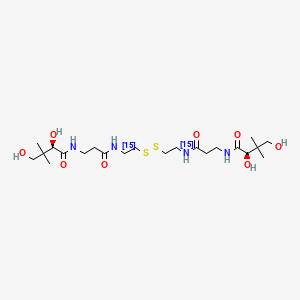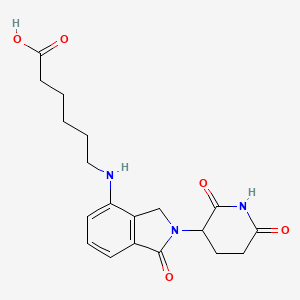
Lenalidomide-C5-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-C5-acid is a derivative of lenalidomide, a thalidomide analogue. It is known for its potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. This compound is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-C5-acid involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide and potassium carbonate to form the lenalidomide nitro precursor. The final step involves the reduction of the nitro group using iron powder and ammonium chloride .
Industrial Production Methods
Industrial production of this compound focuses on scalability and environmental safety. A green process has been developed that uses platinum group metal-free catalysts and chlorine-free solvents to minimize hazardous by-products. This method involves the bromination of methyl 2-methyl-3-nitrobenzoate in methyl acetate, followed by cyclization with 3-aminopiperidine-2,6-dione .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-C5-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the brominated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and ammonium chloride are typically used for the reduction of the nitro group.
Substitution: Potassium carbonate in dimethylformamide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, such as amino-substituted compounds and oxidized derivatives .
Aplicaciones Científicas De Investigación
Lenalidomide-C5-acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for research purposes.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Mecanismo De Acción
Lenalidomide-C5-acid exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Anti-neoplastic: It induces apoptosis in malignant cells and inhibits their proliferation.
The molecular targets include cereblon, a protein that plays a crucial role in the degradation of specific substrates involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Lenalidomide: The direct precursor of lenalidomide-C5-acid, used in similar therapeutic applications.
Uniqueness
This compound is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more effective in inducing apoptosis and inhibiting angiogenesis .
Propiedades
Número CAS |
2338824-30-7 |
|---|---|
Fórmula molecular |
C19H23N3O5 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26) |
Clave InChI |
SXYBCXPXMIRZCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
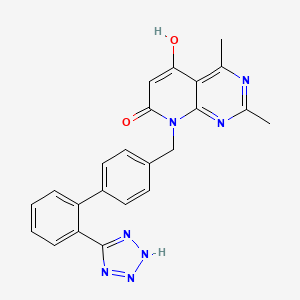
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
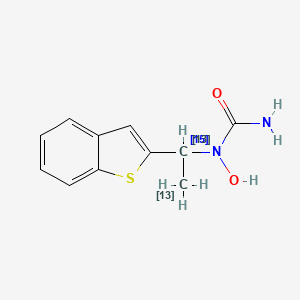


![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
